molecular formula C6H9NOS B1445160 (5-Ethyl-1,3-thiazol-2-yl)methanol CAS No. 1340572-19-1

(5-Ethyl-1,3-thiazol-2-yl)methanol

Cat. No.: B1445160
CAS No.: 1340572-19-1
M. Wt: 143.21 g/mol
InChI Key: VPLLKXMDTBCVPI-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3-thiazol-2-yl)methanol, with the CAS Registry Number 1340572-19-1, is a chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . As a member of the thiazole family, which are characterized by a five-membered ring containing sulfur and nitrogen, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research . The structure features a hydroxymethyl group at the 2-position of the thiazole ring, making it a useful intermediate for further chemical modifications, such as esterification or etherification, to create novel compounds for biological screening . Researchers utilize this and similar thiazolylmethanol derivatives in the development of potential pharmaceuticals and agrochemicals due to the prevalence of the thiazole motif in bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care; this compound may be harmful if swallowed and causes skin and eye irritation . Appropriate personal protective equipment should be worn, and conditions for safe storage should be consulted in the supplied safety data sheet .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLKXMDTBCVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340572-19-1
Record name (5-ethyl-1,3-thiazol-2-yl)methanol
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Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1,3 Thiazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. However, specific experimental NMR data for (5-Ethyl-1,3-thiazol-2-yl)methanol is not available in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum, which would provide information on the chemical environment of the hydrogen atoms, including chemical shifts, signal multiplicities, and coupling constants for the ethyl, thiazole (B1198619), and methanol (B129727) protons of this compound, has not been reported in scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, experimental ¹³C NMR data, which is vital for identifying the carbon framework of the molecule, remains unavailable. A documented spectrum would show the chemical shifts of each unique carbon atom in the thiazole ring, the ethyl group, and the hydroxymethyl substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Correlational Studies

Advanced 2D NMR studies such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons within a molecule. The scientific literature lacks any reports of these correlational studies for this compound, which would definitively confirm the bonding arrangement of its constituent atoms.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. While predicted mass data may be available from computational sources, experimental MS and, more precisely, HRMS data for this compound are not present in published research. Such data would confirm the molecular formula, C₆H₉NOS, and provide insights into the fragmentation patterns of the molecule under ionization, further corroborating its structure.

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. An experimental IR spectrum for this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the ethyl and aromatic thiazole groups, the C=N and C=C stretching vibrations of the thiazole ring, and the C-S stretching vibration. However, no such experimental spectrum has been published.

X-ray Crystallography for Definitive Solid-State Structure Determination (where applicable for related compounds)

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. There are no published crystallographic reports for this compound itself or for closely related compounds that could provide a reliable model for its solid-state conformation.

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. For a synthesized sample of this compound, this method is crucial for verifying its stoichiometric formula (C₆H₉NOS) and assessing its purity. The technique quantitatively measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The oxygen (O) content is typically determined by difference.

The verification process involves comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's molecular formula. A close correlation between the "found" and "calculated" values provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.

Theoretical Elemental Composition

The theoretical elemental percentages for this compound are calculated based on its molecular formula, C₆H₉NOS, and the atomic weights of its constituent elements. The molecular weight of the compound is approximately 143.21 g/mol .

The calculated values serve as a benchmark for purity assessment. In practice, experimental values that fall within a narrow margin of error (typically ±0.4%) of the calculated percentages are considered to confirm the structure and purity of the sample.

Research Findings

While specific experimental data for this compound is not widely published in readily available literature, the standard procedure involves combusting a small, precise amount of the substance in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and measured by various detection methods to determine the percentage of each element.

For thiazole derivatives, elemental analysis is a standard characterization method reported in synthetic chemistry studies. For instance, research on various substituted thiazoles consistently includes a comparison of calculated and found elemental percentages to validate the successful synthesis of the target molecules. researchgate.netekb.eg This underscores the importance of the technique for the structural confirmation of heterocyclic compounds like this compound.

The data presented in the table below outlines the expected theoretical percentages for this compound, which would be used to verify the results from an experimental analysis.

Interactive Data Table: Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight per Element ( g/mol )Percentage Composition (%)
CarbonC12.011672.06650.32
HydrogenH1.00899.0726.34
NitrogenN14.007114.0079.78
OxygenO15.999115.99911.17
SulfurS32.065132.06522.39
Total C₆H₉NOS 143.209 100.00

Chemical Reactivity and Derivatization Pathways of 5 Ethyl 1,3 Thiazol 2 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group is a key site for the functionalization of (5-Ethyl-1,3-thiazol-2-yl)methanol, enabling its conversion into a variety of other functional groups through oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (5-Ethyl-1,3-thiazol-2-yl)carbaldehyde, or the carboxylic acid, 5-Ethyl-1,3-thiazole-2-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (DCM) are commonly employed for this transformation.

For the synthesis of the carboxylic acid, stronger oxidizing agents are necessary. Potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) can effectively oxidize the primary alcohol to the carboxylic acid. In some cases, a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation can also be utilized.

An interesting phenomenon has been observed in the oxidation of similar thiazol-2-ylmethanols. The treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures can lead to the formation of the corresponding ketone in good yields. udayton.eduresearchgate.net This unusual oxidation is proposed to proceed through a thiazoline (B8809763) intermediate.

Starting MaterialReagent(s)Product
This compoundPyridinium chlorochromate (PCC)(5-Ethyl-1,3-thiazol-2-yl)carbaldehyde
This compoundPotassium permanganate (KMnO₄)5-Ethyl-1,3-thiazole-2-carboxylic acid
Aryl(thiazol-2-yl)methanolsSulfuric acid, dimethoxyethane, waterAryl(thiazol-2-yl)methanone

Esterification and Etherification of the Hydroxymethyl Group

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base, such as pyridine (B92270) or triethylamine. For example, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid would yield (5-Ethyl-1,3-thiazol-2-yl)methyl acetate (B1210297).

Etherification of the hydroxymethyl group can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-5-ethyl-1,3-thiazole.

Reaction TypeReactantsProduct
EsterificationThis compound, Acetic anhydride(5-Ethyl-1,3-thiazol-2-yl)methyl acetate
EtherificationThis compound, Sodium hydride, Methyl iodide2-(Methoxymethyl)-5-ethyl-1,3-thiazole

Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate. This tosylate can then be displaced by various nucleophiles.

Alternatively, the alcohol can be directly converted to the corresponding halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-5-ethyl-1,3-thiazole (B6203198) or 2-(bromomethyl)-5-ethyl-1,3-thiazole, respectively. These halo derivatives are valuable intermediates for the introduction of other functional groups via SN2 reactions. For instance, reaction of 2-(bromomethyl)-5-ethyl-1,3-thiazole with sodium cyanide would yield (5-Ethyl-1,3-thiazol-2-yl)acetonitrile.

Reactions of the Thiazole (B1198619) Heterocycle and the 5-Ethyl Group

The thiazole ring and the ethyl substituent also participate in a range of chemical reactions, allowing for further derivatization of the molecule.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is influenced by the presence of the sulfur and nitrogen heteroatoms and the existing substituents. In general, electrophilic attack on the thiazole ring is favored at the C5 position. pharmaguideline.com However, in this compound, the C5 position is already occupied by an ethyl group.

In such 2,5-disubstituted thiazoles, electrophilic substitution, if it occurs, is expected to take place at the C4 position, which is the next most activated position. However, the thiazole ring is generally less reactive than benzene (B151609) towards electrophilic substitution, and forcing conditions may be required. Reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen in the presence of a Lewis acid) could potentially introduce a substituent at the C4 position, though the yields might be modest due to the deactivating effect of the thiazole nitrogen and the potential for side reactions. For instance, bromination with N-bromosuccinimide (NBS) could potentially lead to the formation of 4-bromo-(5-Ethyl-1,3-thiazol-2-yl)methanol.

Functional Group Interconversions and Modifications of the Ethyl Substituent

The 5-ethyl group on the thiazole ring can also be a site for chemical modification, although reactions directly on the ethyl group without affecting the rest of the molecule can be challenging. One potential transformation is the benzylic-type oxidation of the methylene (B1212753) group of the ethyl substituent to a carbonyl group. This would require specific oxidizing agents that selectively attack this position. For example, oxidation with reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) might lead to the formation of 1-(5-(1-hydroxyethyl)-1,3-thiazol-2-yl)methanol or 1-(5-acetyl-1,3-thiazol-2-yl)methanol, although such reactions would need careful optimization to avoid oxidation of the primary alcohol.

Synthesis of Conjugates, Prodrugs, and Hybrid Molecules Incorporating the this compound Moiety

The functionalized nature of this compound, featuring a reactive primary alcohol and a versatile thiazole core, presents a valuable platform for the synthesis of more complex molecules such as conjugates, prodrugs, and hybrid structures. These derivatization strategies are pivotal in medicinal chemistry for enhancing the therapeutic profiles of parent molecules. While direct literature on the derivatization of this compound is not extensively available, its chemical reactivity can be inferred from the well-established reactions of its constituent functional groups—the hydroxymethyl group and the thiazole ring.

The primary alcohol group is particularly amenable to a variety of chemical transformations, allowing for the attachment of diverse molecular entities. These modifications can be strategically employed to create prodrugs with improved pharmacokinetic properties or to generate hybrid molecules that combine the structural features of this compound with other pharmacophores to achieve synergistic or multi-target biological activity.

Potential Derivatization Pathways

The hydroxyl group of this compound can serve as a synthetic handle for the creation of various linkages, including esters, ethers, and carbamates. These reactions are fundamental in the design of prodrugs, where the linkage is designed to be cleaved in vivo to release the active parent drug.

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides can yield the corresponding esters. This is a common strategy for creating prodrugs of alcohol-containing compounds. The choice of the carboxylic acid can be tailored to modulate the lipophilicity and the rate of hydrolysis of the resulting ester. For instance, the use of amino acids can enhance water solubility and facilitate transport by amino acid transporters.

Etherification: The formation of an ether linkage, for example, through a Williamson ether synthesis, offers another avenue for derivatization. This involves converting the alcohol to an alkoxide, which then reacts with an alkyl halide. This pathway can be used to link the this compound moiety to other molecular scaffolds, creating stable hybrid molecules.

Carbamate Formation: Carbamates can be synthesized by reacting the alcohol with an isocyanate or by a multi-step procedure involving the formation of a chloroformate followed by reaction with an amine. Carbamate linkages are often employed in prodrug design due to their susceptibility to enzymatic cleavage.

The following table summarizes these potential derivatization reactions:

Linkage TypeReactantsPotential Application
EsterCarboxylic Acid / Acid Chloride / Acid AnhydrideProdrugs
EtherAlkyl Halide (via Williamson Ether Synthesis)Hybrid Molecules
CarbamateIsocyanate / Chloroformate and AmineProdrugs

Synthesis of Hybrid Molecules

The concept of molecular hybridization involves combining two or more pharmacophoric units into a single molecule. This approach aims to leverage the biological activities of the individual components to create a new chemical entity with an improved or novel therapeutic profile. The this compound moiety can be incorporated into hybrid structures through its reactive hydroxyl group.

For example, a hybrid molecule could be constructed by linking this compound to another biologically active molecule, such as a non-steroidal anti-inflammatory drug (NSAID) or an anticancer agent, via an ester or ether bond. The thiazole ring itself can also participate in reactions to form more complex heterocyclic systems, further expanding the possibilities for creating novel hybrid structures.

Research into thiazole-containing hybrids has shown that these molecules can exhibit a wide range of biological activities, including antimicrobial and anticancer effects. While specific examples starting from this compound are not prevalent in the literature, the synthetic strategies employed for other thiazole derivatives provide a roadmap for the potential design and synthesis of such hybrids.

The table below outlines some classes of hybrid molecules that could potentially be synthesized from this compound and their potential therapeutic areas, based on the known activities of thiazole-containing compounds.

Hybrid Molecule ClassPotential LinkagePotential Therapeutic Area
Thiazole-PyrrolidinoneAmide/EsterAntibacterial
Thiazole-PyrazoleVariousAnticancer
Thiazole-ChalconeVariousAnticancer, Antimicrobial
Thiazole-SulfonamideVariousAnticancer, Carbonic Anhydrase Inhibition

The synthesis of such hybrid molecules would typically involve multi-step reaction sequences, where the this compound moiety is first functionalized to allow for its coupling with the other pharmacophore. The specific reaction conditions would need to be optimized to ensure the desired connectivity and to maximize the yield of the final hybrid product.

Computational Chemistry and Theoretical Investigations of 5 Ethyl 1,3 Thiazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For (5-Ethyl-1,3-thiazol-2-yl)methanol, these methods can provide a detailed picture of its electronic landscape, conformational preferences, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties. For a molecule like this compound, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

For instance, DFT studies on related pyrazolyl–thiazole (B1198619) derivatives have been used to understand their electronic properties. nih.gov Such studies typically involve geometry optimization followed by the calculation of various molecular descriptors. A hypothetical DFT study on this compound would likely predict the planarity of the thiazole ring and the preferred orientation of the ethyl and methanol (B129727) substituents.

A crucial aspect of DFT studies is the choice of the functional and basis set. For thiazole derivatives, hybrid functionals like B3LYP combined with a basis set such as 6-31G(d,p) have been shown to provide reliable results for geometry and electronic properties. mdpi.com

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueUnit
Total EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are hypothetical and would need to be calculated using appropriate DFT methods.

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

In studies of thiazole derivatives, the distribution of HOMO and LUMO orbitals is often analyzed to identify reactive sites. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO is likely to be distributed over the thiazole ring and the methanol group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Numerous studies have employed molecular docking to investigate the binding of thiazole derivatives to various protein targets, including enzymes and receptors. globalauthorid.comnih.govnih.gov For example, docking studies of thiazole derivatives as potential tubulin polymerization inhibitors have revealed key interactions within the colchicine (B1669291) binding site. globalauthorid.com Similarly, docking has been used to identify thiazole-based inhibitors of COX-1 and COX-2 enzymes. nih.govbu.edu.eg

A hypothetical docking study of this compound against a specific protein target would involve:

Obtaining the 3D structure of the protein.

Preparing the ligand structure of this compound.

Running the docking simulation to generate various binding poses.

Analyzing the poses to identify the most stable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding and any conformational changes. MD simulations have been used to study the stability of thiazole derivatives within the active site of proteins like Bcl-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Thiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

SAR studies on thiazole derivatives have provided valuable insights for the design of more potent compounds. For instance, studies on thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors have shown how different substituents on the thiazole ring affect inhibitory activity. rsc.org

QSAR models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. Various QSAR studies have been performed on thiazole derivatives for different biological activities, such as anticancer and antimicrobial effects. nih.govresearchgate.netsynarchive.com These studies often use a combination of electronic, steric, and hydrophobic descriptors to build the QSAR models. For example, a 3D-QSAR study on substituted 1,2,4-triazole (B32235) derivatives as anticancer agents highlighted the importance of steric and electrostatic fields in determining their activity. nih.gov

A QSAR study involving this compound would require a dataset of structurally related thiazole derivatives with their measured biological activities. The physicochemical properties of these molecules would be calculated and used to develop a predictive model.

Table 2: Example of Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeExamples
ElectronicDipole moment, HOMO/LUMO energies, Atomic charges
StericMolecular weight, Molar refractivity, van der Waals volume
HydrophobicLogP (partition coefficient)
TopologicalConnectivity indices, Shape indices

Pharmacophore Modeling and Design Strategies

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen large compound libraries for new potential drug candidates.

Pharmacophore models have been developed for various classes of thiazole derivatives to guide the design of new inhibitors. For example, a pharmacophore model for thiazole-based PI3K/mTOR dual inhibitors might include a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group arranged in a specific spatial orientation. researchgate.net The design of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potential inhibitors of SARS-CoV-2 main protease was guided by ligand-based pharmacophore modeling. nih.gov

For this compound, a pharmacophore model could be generated based on its structure and potential interactions with a target. The hydroxyl group could act as a hydrogen bond donor and acceptor, the thiazole ring provides a hydrophobic and aromatic feature, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Mechanistic Computational Studies of Related Thiazole-Forming Reactions

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide.

Computational studies can be employed to investigate the reaction pathway, identify transition states, and calculate activation energies, thus providing a deeper understanding of the reaction mechanism. For example, theoretical calculations could be used to explore the regioselectivity of the Hantzsch synthesis under different reaction conditions. nih.gov Understanding the mechanism of thiazole formation is crucial for optimizing reaction conditions and designing efficient syntheses of new thiazole derivatives, including this compound. Plausible mechanisms for the formation of Hantzsch thiazole derivatives have been proposed and supported by computational studies. mdpi.com

Applications in Organic Synthesis and Interdisciplinary Research

Role as a Building Block in the Construction of Complex Heterocyclic Compounds

The inherent reactivity of the thiazole (B1198619) ring and its substituents makes (5-Ethyl-1,3-thiazol-2-yl)methanol a valuable starting material for the synthesis of more complex heterocyclic systems. The hydroxymethyl group can be readily oxidized to an aldehyde, a key functional group for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, thiazole-2-carbaldehydes are known precursors to a wide array of derivatives. researchgate.net

Furthermore, the thiazole nucleus itself can participate in cyclization reactions. The nitrogen atom is nucleophilic, while the carbon atoms of the ring can be functionalized to participate in various coupling reactions. This allows for the fusion of other rings onto the thiazole core, leading to the creation of novel polycyclic and polyheterocyclic architectures with potential applications in medicinal chemistry and materials science. Thiazole derivatives are known to be key intermediates in the synthesis of a variety of fused heterocyclic systems. researchgate.net

Precursor in the Synthesis of Diverse Functional Molecules

The hydroxymethyl group of this compound is a versatile handle for the introduction of a wide range of other functional groups. For example, it can be converted to:

Halides: by reaction with halogenating agents, providing a leaving group for subsequent nucleophilic substitution reactions.

Amines: through a variety of synthetic routes, leading to the formation of aminomethylthiazole derivatives.

Ethers and Esters: via reactions with alkyl or acyl halides, respectively.

These transformations allow for the synthesis of a library of derivatives from a single starting material, each with potentially unique biological activities or material properties. The synthesis of various functionalized thiazoles often proceeds through such key intermediates. nih.gov

Utility in Catalyst Design and Ligand Development for Metal-Mediated Transformations

Thiazole derivatives, with their nitrogen and sulfur heteroatoms, are excellent ligands for a variety of transition metals. The specific substitution pattern of this compound could influence the electronic and steric properties of the resulting metal complexes, making them potentially useful in catalysis. The nitrogen atom can act as a sigma-donor, while the sulfur atom can also coordinate to metal centers.

The development of new ligands is crucial for advancing the field of metal-catalyzed reactions, and heterocyclic compounds like thiazoles are frequently employed for this purpose. nih.gov The synthesis of thiazoline-based ligands for coordination with metals has been reported, highlighting the potential of this class of compounds in catalyst design. nih.gov

Potential in Chemical Biology Tool Development

The thiazole moiety is found in a number of natural products and pharmacologically active compounds. nih.govwikipedia.org This suggests that derivatives of this compound could be valuable as probes or tools in chemical biology. For instance, they could be functionalized with fluorescent tags or biotin (B1667282) to allow for the visualization or isolation of biological targets.

The development of novel bioactive compounds often involves the synthesis and screening of libraries of heterocyclic molecules. researchgate.net The structural features of this compound make it an attractive candidate for inclusion in such screening libraries for the discovery of new therapeutic agents.

Exploration in Materials Science for Functional Polymers or Coatings

Thiazole-containing polymers have been investigated for their potential applications in organic electronics, such as in polymer solar cells and light-emitting diodes. researchgate.netacs.org The thermal stability and electronic properties of the thiazole ring make it a desirable component in conjugated polymers.

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel functional polymers. The hydroxymethyl group could be used for polymerization reactions, for example, in the formation of polyesters or polyurethanes. The ethyl group could influence the solubility and processing properties of the resulting polymers. The synthesis of polymers with recurring thiazole rings has been an area of interest for developing new materials with specific properties. acs.org

Biological Relevance and Proposed Mechanisms of Action for Thiazole Containing Compounds

Enzyme Inhibition Studies of (5-Ethyl-1,3-thiazol-2-yl)methanol

Enzyme inhibition is a key area of investigation for many thiazole (B1198619) derivatives due to their structural similarities to various endogenous molecules, allowing them to interact with enzyme active sites. However, specific studies on the inhibitory effects of this compound are not documented in available scientific literature.

Tyrosinase Inhibitory Activity

There are no available research findings on the tyrosinase inhibitory activity of this compound.

Alkaline Phosphatase Inhibition

Specific studies concerning the inhibitory effects of this compound on alkaline phosphatase have not been found in the reviewed scientific literature.

Glucosidase Inhibition

There is no publicly available data from research studies on the glucosidase inhibitory potential of this compound.

Acetylcholinesterase Inhibition

Investigations into the acetylcholinesterase inhibitory activity of this compound have not been reported in the accessible scientific domain.

Investigation of Other Relevant Enzymatic Targets

A review of scientific literature did not yield any studies investigating the inhibitory activity of this compound against other relevant enzymatic targets.

Antimicrobial Activities of this compound

The thiazole scaffold is a component of many compounds with demonstrated antimicrobial properties. However, there is a lack of specific published research on the antimicrobial activities of this compound against various strains of bacteria and fungi. Therefore, no data on its minimum inhibitory concentrations (MIC) or spectrum of activity can be provided.

Antibacterial Efficacy and Spectrum of Activity

Thiazole derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comrsc.org The effectiveness of these compounds is often attributed to the thiazole nucleus, which can be modified with various substituents to enhance potency and spectrum. For instance, some thiazole derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org

The introduction of different functional groups to the thiazole ring can significantly influence its antibacterial properties. For example, the presence of electron-withdrawing groups, such as a nitro group, has been shown to enhance the antibacterial activity of certain thiazole derivatives. biointerfaceresearch.com Similarly, the incorporation of a coumarin (B35378) moiety into a thiazole derivative has been reported to boost its antibacterial efficacy. biointerfaceresearch.com

Several studies have highlighted the potent antibacterial action of specific thiazole derivatives. For example, certain novel thiazole-quinolinium derivatives have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including NDM-1 Escherichia coli. rsc.org Another study reported that a series of thiazole derivatives exhibited excellent antibacterial activity against various bacteria, with some compounds showing potency comparable to reference drugs. biointerfaceresearch.com

Antifungal Efficacy and Spectrum of Activity

The antifungal potential of thiazole derivatives is well-documented, with many compounds exhibiting potent activity against a variety of pathogenic fungi, including various Candida species. jchemrev.comnih.govnih.gov The antifungal action of these compounds is often comparable to or even greater than that of established antifungal agents like fluconazole (B54011) and amphotericin B. nih.govjchemrev.com

The structural features of thiazole derivatives play a crucial role in their antifungal efficacy. For instance, the presence of a -C=N spacer in the thiazole structure has been found to be beneficial for its antifungal behavior. mdpi.com Furthermore, the lipophilicity of these derivatives is often correlated with their antifungal activity, with highly lipophilic compounds demonstrating strong antifungal effects. nih.gov

Specific examples of potent antifungal thiazole derivatives include a series of novel thiazole-containing triazole antifungals that have shown significant in vitro and in vivo activity against systemic candidosis. nih.gov Another study reported on a series of 2,4-disubstituted thiazole derivatives that displayed strong antifungal activity against Ustilago persicina and Tilletia tritici. mdpi.com

Anticancer and Cytotoxic Potentials of Thiazole-Bearing Compounds

The thiazole scaffold is a prominent feature in a number of anticancer drugs and experimental agents, highlighting its importance in oncology research. nih.govresearchgate.netacs.org Thiazole derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, including breast cancer, liver cancer, pancreatic cancer, and leukemia. acs.orgmdpi.comnih.gov

The anticancer mechanism of action of thiazole derivatives is often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, disrupt the cell cycle, and inhibit key enzymes involved in cancer progression, such as topoisomerase II and vascular endothelial growth factor receptor-2 (VEGFR-2). acs.orgmdpi.comnih.govnih.gov For example, a newly synthesized thiazole derivative exhibited strong cytotoxic effects against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines and was found to interact with DNA, potentially as a topoisomerase II inhibitor. nih.gov

Furthermore, hybridization of the thiazole moiety with other pharmacologically active groups, such as hydrazones, can lead to synergistic effects and enhanced anticancer potency. acs.org The structural diversity of thiazole derivatives allows for the fine-tuning of their cytotoxic properties and the development of compounds with improved selectivity for cancer cells. nih.gov

Proposed Molecular Mechanisms of Action at Biological Targets

The biological activities of thiazole-containing compounds stem from their ability to interact with various molecular targets within cells. These interactions are governed by the specific chemical properties of the thiazole ring and its substituents.

Ligand-Receptor Binding Interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic contacts)

The thiazole ring, with its sulfur and nitrogen heteroatoms and aromatic nature, can participate in a variety of non-covalent interactions with biological receptors. nih.govresearchgate.net These interactions are crucial for the binding affinity and specificity of thiazole derivatives to their targets.

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while substituents on the ring can introduce hydrogen bond donor or acceptor groups. tandfonline.com

π-π Stacking: The aromatic thiazole ring can engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket of a protein. nih.gov

Hydrophobic Contacts: Lipophilic substituents on the thiazole ring can form hydrophobic interactions with nonpolar regions of a receptor. nih.gov

Molecular docking studies have provided valuable insights into the binding modes of thiazole derivatives with their targets. For instance, the docking of thiazole derivatives into the active site of enzymes like acetylcholinesterase has revealed key interactions, such as hydrogen bonds and π-π stacking, that contribute to their inhibitory activity. nih.govresearchgate.net

Modulation of Enzyme Active Site Dynamics

Thiazole derivatives can exert their biological effects by modulating the activity of key enzymes. This can occur through direct inhibition of the enzyme's active site or by allosterically altering the enzyme's conformation.

For example, some thiazole derivatives act as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov The binding of these derivatives to the ATP-binding site of these enzymes disrupts their function, leading to bacterial cell death. nih.gov In the context of cancer, thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby halting the proliferation of cancer cells. acs.org

Pharmacophoric Role of the Thiazole Ring System in Bioactive Molecules

The thiazole ring is considered a valuable pharmacophore in drug design due to its unique physicochemical properties and its ability to serve as a scaffold for the construction of diverse and potent bioactive molecules. nih.govsciencescholar.us Its aromaticity, planarity, and ability to participate in various intermolecular interactions make it an attractive structural motif for interacting with biological targets. researchgate.netnih.gov

The sulfur atom in the thiazole ring contributes to its distinct electronic properties, including the potential for σ-hole interactions, which can play a role in drug-target binding. sciencescholar.usnih.gov The versatility of the thiazole ring allows for the introduction of a wide range of substituents at different positions, enabling the optimization of pharmacological activity, selectivity, and pharmacokinetic properties. trdizin.gov.tr This adaptability has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs for various therapeutic applications. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 5 Ethyl 1,3 Thiazol 2 Yl Methanol

Development of Green and Sustainable Synthetic Routes

Traditional methods for synthesizing thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant chemical waste. researchgate.net The future of chemical synthesis is increasingly focused on green chemistry principles, which prioritize environmental sustainability, efficiency, and safety. For (5-Ethyl-1,3-thiazol-2-yl)methanol, future research will likely concentrate on developing eco-friendly synthetic protocols.

Key areas of exploration would include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and minimize energy consumption compared to conventional heating methods. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents is a fundamental aspect of green chemistry. Research could adapt existing thiazole syntheses, such as the Hantzsch synthesis, to aqueous media. acs.orgresearchgate.net

Catalytic Approaches: The development of reusable, non-toxic catalysts, such as alkaline earth metal catalysts or biocatalysts, can enhance the sustainability of the synthesis of functionalized thiazoles. acs.org A potential green route could involve a one-pot, multi-component reaction, combining simpler starting materials in a single, efficient step. acs.org

Table 1: Potential Green Synthesis Techniques for this compound

Technique Principle Potential Advantage
Microwave Irradiation Uses microwave energy to heat reactions rapidly and uniformly. Reduced reaction time, increased yields, fewer side products.
Sonochemistry Utilizes ultrasonic waves to induce chemical reactions. Enhanced reaction rates, milder conditions, improved efficiency. nih.gov
Aqueous Media Synthesis Employs water as the reaction solvent. Eliminates hazardous organic solvents, improves safety, cost-effective. researchgate.net
Reusable Catalysts Uses catalysts that can be easily separated and reused. Reduces waste, lowers cost, improves atom economy. acs.org

Advanced Biological Profiling and Target Deconvolution Studies

The thiazole scaffold is present in compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net A critical future step for this compound is to move beyond preliminary screening and conduct comprehensive biological profiling. This involves testing the compound against a wide panel of biological targets to create a detailed "fingerprint" of its activity.

Following initial profiling, target deconvolution becomes essential. If the compound shows interesting activity, for instance, as an antiproliferative agent, the next step is to identify the specific molecular target(s) responsible for this effect. Techniques such as affinity chromatography, proteomics, and genetic approaches can pinpoint the proteins or pathways with which the compound interacts. This is crucial for understanding its mechanism of action and for avoiding the pursuit of "frequent hitters" or promiscuous compounds that show non-specific activity. nih.gov

Integration of this compound into High-Throughput Screening Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries against biological targets. thermofisher.com Small, structurally simple molecules like this compound are ideal candidates for inclusion in these libraries, particularly in fragment-based screening collections.

Fragment-based drug discovery (FBDD) uses smaller, lower-affinity compounds ("fragments") to identify starting points for lead optimization. The rationale for including this compound in such libraries is strong:

It possesses a privileged thiazole scaffold known for its biological relevance.

Its low molecular weight and simple structure align with the principles of fragment-based design.

The ethyl and hydroxymethyl groups provide vectors for future chemical elaboration to improve potency and selectivity once a "hit" is identified.

Specialized screening libraries, such as those targeting kinases, G-protein coupled receptors, or specific viral enzymes, would be appropriate platforms to test the potential of this molecule. thermofisher.com Identifying thiol-reactive compounds within these libraries is also an important step to flag potentially promiscuous inhibitors early in the discovery process. nih.gov

Exploration of Novel Applications in Chemical Biology and Drug Discovery

Given the versatility of the thiazole ring, this compound could serve as a foundational structure for developing novel chemical probes and therapeutic candidates. nih.gov While many thiazole derivatives are known anticancer and antimicrobial agents, future research could explore more nuanced applications.

For example, recent studies have identified thiazole derivatives as potent inhibitors of viral replication and key enzymes in pathogens like SARS-CoV-2. nih.govnih.gov The structural features of this compound could be modified to probe these or other emerging targets. Furthermore, thiazoles are being investigated as dual inhibitors, targeting multiple pathways simultaneously, such as the EGFR/BRAF kinases in cancer. nih.gov This compound could serve as a starting point for designing such polypharmacological agents.

Investigations into Structure-Efficacy Relationships for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's biological activity. nih.govnih.gov For this compound, a systematic SAR investigation would be a key future research direction.

This would involve synthesizing a library of analogues where the ethyl and hydroxymethyl groups are systematically modified. For example:

Varying the 5-position substituent: The ethyl group could be replaced with other alkyl chains (methyl, propyl), cyclic groups, or aromatic rings to probe the steric and electronic requirements of a target binding pocket.

Modifying the 2-position substituent: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid, converted to an ether or an amine, or extended to explore interactions with different regions of a target protein.

SAR studies on other thiazole series have shown, for instance, that the presence of specific substituents can dramatically influence antimicrobial or antiviral potency. nih.govnih.gov A similar systematic approach for derivatives of this compound would be invaluable for transforming this simple scaffold into a highly potent and selective biological agent.

Q & A

What are the established synthetic routes for (5-Ethyl-1,3-thiazol-2-yl)methanol, and how do reaction conditions influence yield?

Basic Question
The synthesis of thiazole derivatives like this compound typically involves cyclization reactions. A common approach is the reaction of 2-amino-5-ethylthiazole with chloroacetyl chloride in the presence of triethylamine, followed by hydrolysis to yield the methanol derivative. For example:

  • Step 1: React 2-amino-5-ethylthiazole (10 mmol) with chloroacetyl chloride (10 mmol) in dioxane at 20–25°C, followed by dilution with water to precipitate intermediates .
  • Step 2: Hydrolyze the intermediate under acidic or basic conditions to form the methanol group. Ethanol or methanol with catalytic HCl/NaOH is often used .

Critical Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., dioxane) improve reaction homogeneity.
  • Temperature Control: Room-temperature reactions minimize side products, while reflux (e.g., 4 hours in ethanol) enhances completion .
  • Workup: Acidification with HCl or acetic acid precipitates the product, with yields averaging 60–75% .

How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

Basic Question
Characterization relies on multi-technique validation:

  • 1H NMR: The methanol proton (-CH2OH) appears as a singlet near δ 4.5–5.0 ppm, while thiazole ring protons resonate between δ 7.0–8.5 ppm .
  • IR: A broad O-H stretch (~3200–3500 cm⁻¹) and C=N/C-S stretches (1620–1550 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 169 for the core structure) and fragmentation patterns validate the backbone .

Data Contradiction Analysis:

  • Tautomerism: Thiazole derivatives may exhibit tautomeric shifts, altering NMR/IR profiles. For example, hydrazone vs. azo forms can shift C=N stretches by ~20 cm⁻¹ .
  • Solvent Artifacts: DMSO-d6 can broaden O-H peaks; use CDCl3 for sharper signals .

What strategies optimize the alkylation of thiazole intermediates to improve this compound purity?

Advanced Question
Low yields in alkylation steps often stem from competing side reactions. Mitigation strategies include:

  • Reagent Selection: Use sodium monochloroacetate instead of chloroacetyl chloride to reduce hydrolysis side products .
  • Catalysis: Add K2CO3 or triethylamine to deprotonate thiol intermediates, enhancing nucleophilicity .
  • Temperature Gradients: Stepwise heating (e.g., 50°C → reflux) minimizes thermal decomposition .

Case Study:
In a synthesis of analogous triazole-thiazole hybrids, adjusting the bromoalkane chain length (C1–C10) and using propan-2-ol as a solvent increased yields from 45% to 82% .

How do steric and electronic effects of the 5-ethyl group influence reactivity in cross-coupling reactions?

Advanced Question
The 5-ethyl group on the thiazole ring introduces steric hindrance and electron-donating effects:

  • Steric Effects: Ethyl substituents reduce accessibility for electrophilic agents (e.g., Suzuki coupling partners), requiring longer reaction times (e.g., 12–24 hours vs. 6 hours for methyl analogs) .
  • Electronic Effects: The ethyl group’s +I effect stabilizes the thiazole ring, lowering reactivity toward nucleophiles. For example, nitration reactions require harsher conditions (HNO3/H2SO4, 80°C) compared to unsubstituted thiazoles .

What computational methods validate the electronic structure and potential bioactivity of this compound?

Advanced Question
Density Functional Theory (DFT) and molecular docking are key:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict bond lengths (e.g., C-S ≈ 1.74 Å) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Docking Studies: Screen against enzymes (e.g., cyclooxygenase-2) to assess binding affinity. The methanol group’s hydrogen-bonding capacity enhances interactions with active-site residues .

Validation: Compare computed IR spectra with experimental data; deviations >5% suggest conformational flaws .

How to troubleshoot discrepancies in elemental analysis (C, H, N, S) for thiazole-methanol derivatives?

Advanced Question
Discrepancies often arise from hydration or incomplete combustion:

  • Hydration Artifacts: Adsorbed water inflates H% values. Dry samples at 100°C under vacuum before analysis .
  • Combustion Efficiency: Use high-purity O2 and ensure furnace temperatures exceed 900°C for complete sulfur oxidation .

Example: For C9H11NOS (MW 197.26), a 0.3% deviation in C% corresponds to ~0.5% solvent residue. Recrystallize from ethanol/DMF (1:1) to remove traces .

What are the limitations of current synthetic protocols, and how can green chemistry principles address them?

Advanced Question
Limitations:

  • Toxic solvents (dioxane, DMF) dominate literature methods .
  • Low atom economy (<50%) due to protective-group strategies .

Green Alternatives:

  • Solvent Replacement: Use cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalysis: Immobilized lipases or microwave-assisted reactions reduce energy use and steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.